

Introduction: The Significance of the Thiosemicarbazide Scaffold

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Compound of Interest

Compound Name: 4-Benzyl-3-thiosemicarbazide

Cat. No.: B078054

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Within the landscape of medicinal chemistry, the thiosemicarbazide moiety represents a privileged scaffold, a foundational structure renowned for its remarkable versatility and broad spectrum of biological activities.[1][2] **4-Benzyl-3-thiosemicarbazide** (CAS No. 13431-41-9) is a key exemplar of this class, serving not as an end-product therapeutic itself, but as a crucial synthetic intermediate for the generation of pharmacologically active molecules.[3][4][5] These derivatives, primarily thiosemicarbazones formed through condensation reactions, are extensively investigated for their potential as antibacterial, anticancer, antiviral, and antifungal agents.[6][7][8]

The inherent chemical reactivity of the thiosemicarbazide core, characterized by its nucleophilic hydrazine nitrogen and the thione group, allows for facile derivatization.[4] This structural adaptability enables chemists to systematically modify the molecule, fine-tuning its steric and electronic properties to optimize binding to biological targets and enhance pharmacokinetic profiles. This guide provides a comprehensive technical overview of **4-Benzyl-3-thiosemicarbazide**, detailing its physicochemical properties, synthetic utility, and the mechanistic basis for the diverse biological activities of its derivatives, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties and Identification

Accurate characterization is the cornerstone of reproducible research. The fundamental properties of **4-Benzyl-3-thiosemicarbazide** are summarized below. These data are critical for

experimental design, including solvent selection, reaction temperature, and analytical method development.

Property	Value	Source(s)
CAS Number	13431-41-9	[9][10][11]
Molecular Formula	C ₈ H ₁₁ N ₃ S	[9][10][11]
Molecular Weight	181.26 g/mol	[9][10]
Appearance	White to off-white/pale cream crystalline solid or powder	[4][5]
Melting Point	127-131 °C	[5][9]
Boiling Point	320.4 ± 35.0 °C (Predicted)	[9]
Density	1.220 ± 0.06 g/cm ³ (Predicted)	[9]
pKa	10.71 ± 0.70 (Predicted)	[9]
Water Solubility	Insoluble	[3][9]
SMILES	<chem>NNC(=S)NCC1=CC=CC=C1</chem>	[5]
InChI Key	ZTRUHAVBRPABTK-UHFFFAOYSA-N	[4][5]

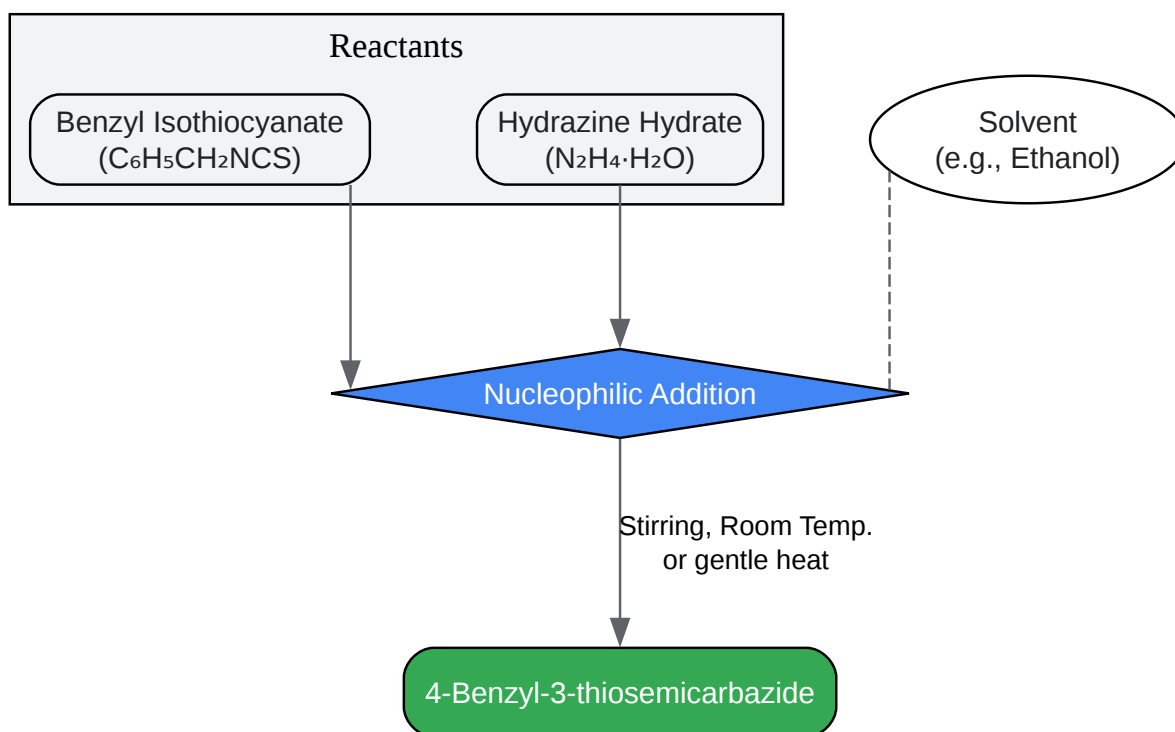
Synonyms: 1-Amino-3-benzylthiourea, 3-Amino-1-benzylthiourea, N-Benzylthiosemicarbazide, N-(Phenylmethyl)hydrazinecarbothioamide.[4]

Synthesis and Characterization

General Synthetic Pathway

The synthesis of 4-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and common route involves the nucleophilic addition of hydrazine hydrate to an isothiocyanate. For **4-Benzyl-3-thiosemicarbazide**, the precursor is benzyl isothiocyanate.

The causality of this reaction lies in the high electrophilicity of the central carbon atom in the isothiocyanate group ($-N=C=S$) and the strong nucleophilicity of the hydrazine molecule. The reaction is typically performed in an alcoholic solvent at room temperature or with gentle heating to ensure completion.



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Caption: General synthesis of **4-Benzyl-3-thiosemicarbazide**.

Structural Characterization

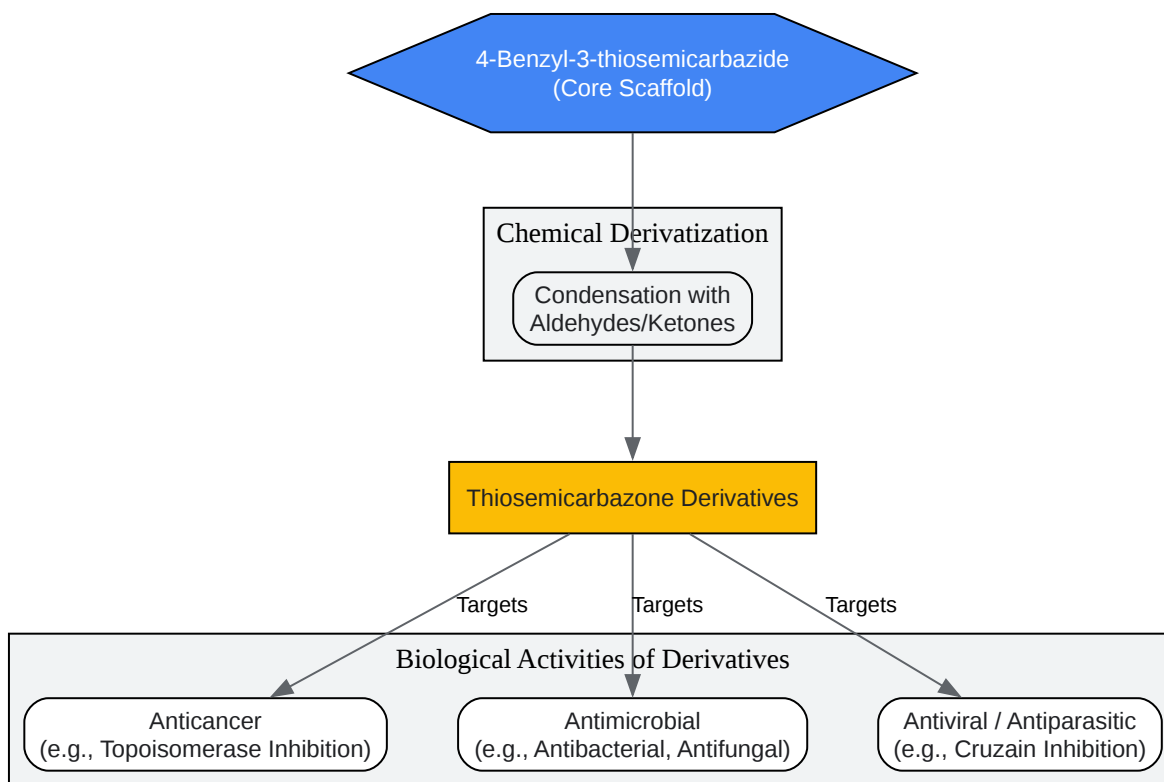
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques:

- Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of specific functional groups. For thiosemicarbazides, characteristic peaks include N-H stretching vibrations (typically in the 3100-3400 cm^{-1} region), C=S stretching (around 750-850 cm^{-1} and 1200-1300 cm^{-1}), and aromatic C-H and C=C vibrations.[6][12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide a detailed map of the molecule's carbon-hydrogen framework. In ^1H NMR, one would expect to see distinct signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene ($-\text{CH}_2-$) protons, and exchangeable protons for the various N-H groups.[\[12\]](#)[\[13\]](#) The ^{13}C NMR spectrum would show a highly deshielded signal for the thione carbon ($\text{C}=\text{S}$) typically above 175 ppm.[\[13\]](#)
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (181.26 g/mol) by identifying the molecular ion peak (M^+).[\[6\]](#)

Applications in Drug Discovery: A Versatile Synthetic Platform

4-Benzyl-3-thiosemicarbazide is primarily valued as a molecular building block for creating libraries of more complex and biologically active compounds.[\[3\]](#)[\[10\]](#) Its utility stems from the reactive primary amine of the hydrazine moiety, which readily undergoes condensation with aldehydes and ketones to form thiosemicarbazones.



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Caption: Role as a scaffold for biologically active derivatives.

Key Biological Activities of Thiosemicarbazone Derivatives

The introduction of an azomethine group ($-N=CH-$) by reacting **4-Benzyl-3-thiosemicarbazide** with a carbonyl compound significantly enhances biological potential.^[6] The resulting thiosemicarbazone scaffold is a potent pharmacophore with a wide range of documented activities:

- **Anticancer Activity:** Thiosemicarbazones are well-known for their ability to chelate transition metal ions, such as iron and copper. This action can inhibit metalloenzymes crucial for cell

proliferation, like ribonucleotide reductase, leading to cell cycle arrest and apoptosis.[14]

Some derivatives have also shown inhibitory activity against topoisomerase I and II, enzymes essential for DNA replication and repair.[15]

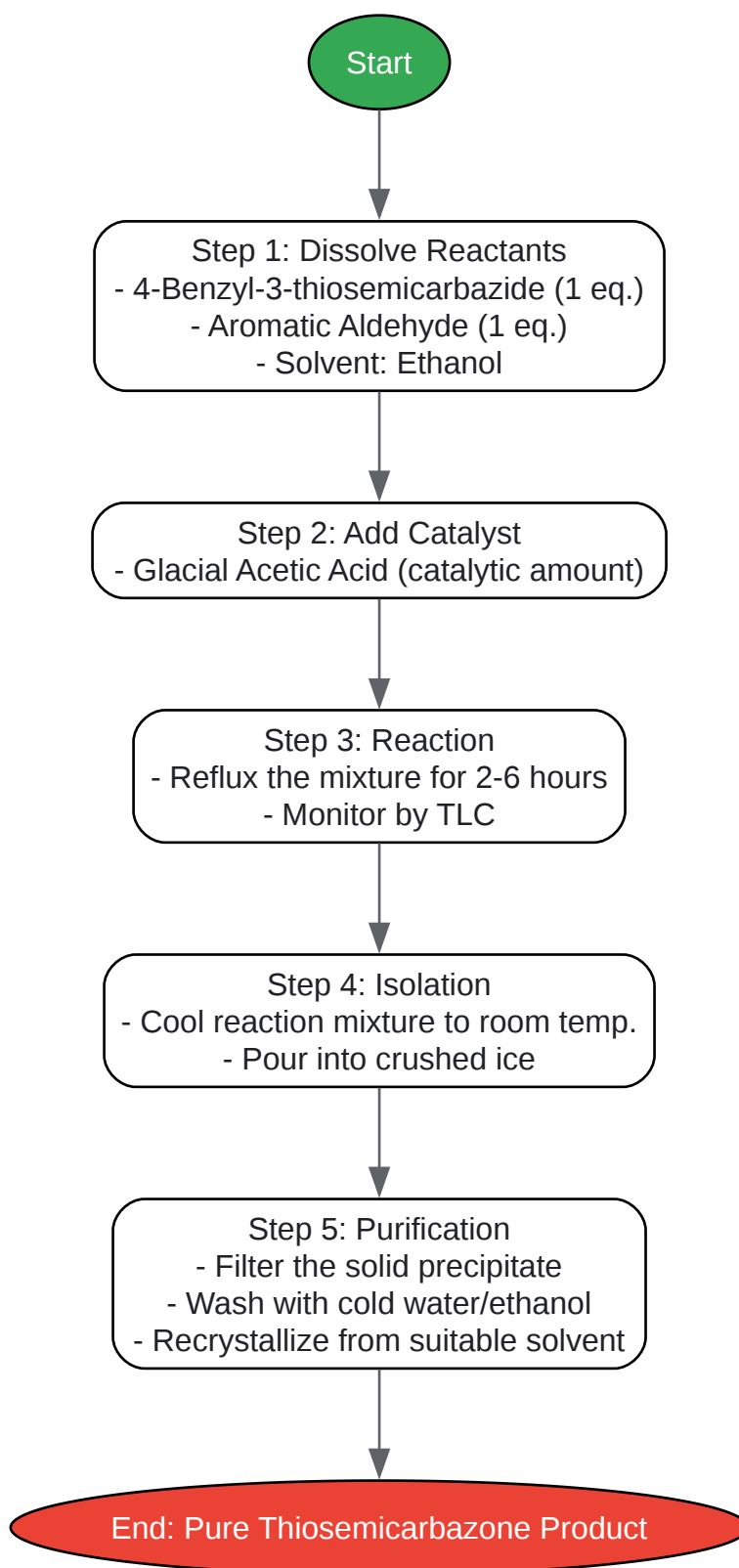
- **Antimicrobial Activity:** This class of compounds exhibits broad-spectrum activity. The mechanism is often attributed to the disruption of cellular processes through metal chelation or inhibition of key enzymes like DNA gyrase.[14] Notably, thiosemicarbazide derivatives have shown promising activity against *Mycobacterium tuberculosis*. [6]
- **Antiviral and Antiparasitic Activity:** The scaffold has been used to develop inhibitors of viral and parasitic enzymes. For instance, certain thiosemicarbazones have been identified as potent inhibitors of cruzain, a key cysteine protease of the parasite *Trypanosoma cruzi*, the causative agent of Chagas disease.[16]

Exemplary Experimental Protocol: Synthesis of a Thiosemicarbazone

This protocol details the synthesis of a thiosemicarbazone derivative, illustrating the primary application of **4-Benzyl-3-thiosemicarbazide** as a synthetic intermediate. The choice of aldehyde or ketone is critical, as the substituent on this reactant will significantly influence the biological activity of the final product.

Objective: To synthesize a novel thiosemicarbazone via condensation of 4-Benzyl-3-thiosemicarbazide with a selected aromatic aldehyde.

Methodology



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Caption: Workflow for thiosemicarbazone synthesis.

- **Reagent Preparation:** In a round-bottom flask, dissolve 1.0 equivalent of **4-Benzyl-3-thiosemicarbazide** in a minimal amount of a suitable solvent, such as ethanol or methanol.
[6][17]
- **Addition of Carbonyl:** To this solution, add 1.0 equivalent of the chosen aldehyde or ketone.
- **Catalysis:** Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine nitrogen.[17]
- **Reaction:** Equip the flask with a condenser and heat the mixture to reflux for a period of 2 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6][18]
- **Product Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone product, which is often less soluble than the reactants, may precipitate directly. Alternatively, the volume can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.[17]
- **Purification:** Collect the solid product by vacuum filtration. Wash the crude product with cold solvent (e.g., water or ethanol) to remove any unreacted starting materials or catalyst.
- **Final Characterization:** The final product should be dried and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or DMF/water). The structure and purity must be confirmed using the analytical methods described previously (IR, NMR, MS).

This self-validating protocol ensures that the final product is pure and well-characterized, a prerequisite for any subsequent biological screening or drug development studies.

Conclusion and Future Outlook

4-Benzyl-3-thiosemicarbazide (CAS 13431-41-9) stands as a testament to the power of scaffold-based drug design. While its direct biological activity is limited, its true value is realized in its role as a robust and versatile intermediate. The ease with which it can be derivatized into a vast array of thiosemicarbazones provides an invaluable platform for generating chemical diversity. The consistent emergence of thiosemicarbazone derivatives with potent anticancer,

antimicrobial, and antiviral activities underscores the enduring relevance of this chemical class. [8][14][15] Future research will undoubtedly continue to leverage this scaffold, employing rational design and combinatorial chemistry approaches to develop novel therapeutics with enhanced potency, selectivity, and improved safety profiles to address ongoing challenges in global health.

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